2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, oxazole, and nitrile functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and tert-butylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxazole, amine, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tert-butylphenyl)-2-(4-ethylpiperazin-1-yl)ethan-1-amine
- 4-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole
Uniqueness
2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H26N4O/c1-5-23-10-12-24(13-11-23)19-17(14-21)22-18(25-19)15-6-8-16(9-7-15)20(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
CHAVOGJEGMQJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C(C)(C)C)C#N |
Origin of Product |
United States |
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